molecular formula C20H29NO B13964888 2,6-Metheno-3-benzazocin-8-ol, 3-(cyclobutylmethyl)-6-methyl-1,2,3,4,5,6-hexahydro-1-methyl- CAS No. 63869-51-2

2,6-Metheno-3-benzazocin-8-ol, 3-(cyclobutylmethyl)-6-methyl-1,2,3,4,5,6-hexahydro-1-methyl-

Cat. No.: B13964888
CAS No.: 63869-51-2
M. Wt: 299.4 g/mol
InChI Key: DRFWDMNJYNIQQB-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzazocines, which are characterized by their fused ring structures and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclization: Formation of the benzazocine core through cyclization reactions.

    Functional Group Modifications: Introduction of the cyclobutylmethyl, ethyl, and methyl groups at specific positions on the benzazocine ring.

    Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as binding to specific receptors.

    Medicine: Investigated for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes that play a role in disease processes.

    Pathway Modulation: Affecting various cellular pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bremazocine: Another benzazocine derivative with similar structural features.

    Pentazocine: A benzazocine compound known for its analgesic properties.

Uniqueness

1,2,3,4,5,6-Hexahydro-3-cyclobutylmethyl-6-ethyl-1-methyl-2,6-methano-3-benzazocin-8-ol is unique due to its specific substituents and structural configuration, which may confer distinct biological activities and chemical properties compared to other benzazocines.

Properties

CAS No.

63869-51-2

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

10-(cyclobutylmethyl)-1-ethyl-8-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C20H29NO/c1-3-20-9-10-21(13-15-5-4-6-15)19(12-20)14(2)17-8-7-16(22)11-18(17)20/h7-8,11,14-15,19,22H,3-6,9-10,12-13H2,1-2H3

InChI Key

DRFWDMNJYNIQQB-UHFFFAOYSA-N

Canonical SMILES

CCC12CCN(C(C1)C(C3=C2C=C(C=C3)O)C)CC4CCC4

Origin of Product

United States

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